molecular formula C17H25N5O5 B1347214 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid CAS No. 50465-91-3

5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid

Cat. No. B1347214
CAS RN: 50465-91-3
M. Wt: 379.4 g/mol
InChI Key: IAJCBRQYWHEYSN-UHFFFAOYSA-N
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Description

5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid is a useful research compound. Its molecular formula is C17H25N5O5 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound is involved in the synthesis and resolution of amino acids, crucial for understanding their roles in various biological processes. For instance, the preparation of L-2-Amino-5-arylpentanoic acids demonstrates the importance of specific amino acids in AM-toxins, highlighting the compound's role in synthesizing biologically active molecules. The process involves hydrolyzing O-methyl linkages and resolving DL-6a and acetyl-DL-App to afford L-Amp and L-App, respectively, showcasing the compound's utility in creating enantiomerically pure substances (Shimohigashi, Lee, & Izumiya, 1976).

Material Science and Liquid Crystals

The compound's derivatives play a role in material science, particularly in the development of liquid crystal dendrimers and hyperbranched polymers. These materials, synthesized using the ammonium salts of dendrimers like poly(propylene imine) and poly(amidoamine), along with 5-(4-cyanophenylazophenyloxy)pentanoic acid, display nematic mesophases. This area of research is pivotal for advancing display technologies and creating materials with unique electromagnetic properties, where the compound's derivatives contribute to the formation of ionic liquid crystal complexes with potential applications in optoelectronics and sensor technologies (Marcos, Alcalá, Barberá, Romero, Sánchez, & Serrano, 2008).

Biochemical Applications and Enzyme Inhibition

In the biochemical realm, derivatives of the compound are explored for their ability to inhibit nitric oxide synthases, which are critical enzymes in various physiological processes, including vasodilation, neurotransmission, and immune response. The synthesis of S-2-amino-5-azolylpentanoic acids related to L-ornithine, designed to inhibit nitric oxide synthases, demonstrates the compound's potential in therapeutic applications, particularly in conditions where nitric oxide plays a pathogenic role (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

properties

IUPAC Name

5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O5/c1-11(21-17(26)27-10-12-6-3-2-4-7-12)14(23)22-13(15(24)25)8-5-9-20-16(18)19/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H4,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJCBRQYWHEYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319319
Record name 5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50465-91-3
Record name NSC343724
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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